Indolin-6-ol hydrochloride

Laser Dyes Rhodamine Fluorophores 6-Hydroxyindoline Synthesis

Indolin-6-ol hydrochloride (2,3-dihydro-1H-indol-6-ol hydrochloride; CAS 19727-91-4), with molecular formula C8H10ClNO and molecular weight 171.62 g/mol, is the hydrochloride salt form of 6-hydroxyindoline. It belongs to the indoline (2,3-dihydroindole) class of heterocyclic compounds, characterized by a benzene ring fused to a saturated five-membered nitrogenous ring bearing a hydroxyl substituent at the 6-position.

Molecular Formula C8H10ClNO
Molecular Weight 171.62
CAS No. 19727-91-4
Cat. No. B2768213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-6-ol hydrochloride
CAS19727-91-4
Molecular FormulaC8H10ClNO
Molecular Weight171.62
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)O.Cl
InChIInChI=1S/C8H9NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9-10H,3-4H2;1H
InChIKeyGPGQGGWXJSIKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Indolin-6-ol Hydrochloride (CAS 19727-91-4): Sourcing the Saturated 6-Hydroxyindoline Building Block for Dye and Drug Discovery


Indolin-6-ol hydrochloride (2,3-dihydro-1H-indol-6-ol hydrochloride; CAS 19727-91-4), with molecular formula C8H10ClNO and molecular weight 171.62 g/mol, is the hydrochloride salt form of 6-hydroxyindoline . It belongs to the indoline (2,3-dihydroindole) class of heterocyclic compounds, characterized by a benzene ring fused to a saturated five-membered nitrogenous ring bearing a hydroxyl substituent at the 6-position [1]. The saturated indoline scaffold confers non-coplanarity between the two rings, which increases water solubility and decreases lipid solubility relative to planar indole analogs—a key physicochemical differentiation point [1]. This compound is primarily utilized as a versatile small-molecule scaffold and chemical building block in organic synthesis, serving as a precursor for fluorescent laser dyes, pharmaceutical RORγ modulators, and oxidation hair dye couplers [2][3][4].

Why Indolin-6-ol Hydrochloride Cannot Be Generically Substituted with Other Hydroxyindolines or Indole Analogs


Substituting indolin-6-ol hydrochloride with a positional isomer such as 5-hydroxyindoline hydrochloride or the unsaturated 6-hydroxyindole analog leads to functionally divergent outcomes. In hair dye applications, for example, 5-hydroxyindoline hydrochloride produces a light brownish yellow shade on albino hair, whereas the 6-hydroxy isomer enables intense, lightfast colorations even at acidic pH [1][2]. In medicinal chemistry, the 6-hydroxy substitution pattern on the saturated indoline scaffold is structurally essential: the RORγ agonist series reported by Doebelin et al. requires the indolin-6-ol core for optimal binding, with the 6-O-ether derivatives showing IC50 values as low as 0.078 μM [3]. Furthermore, the saturated indoline ring is non-coplanar—unlike the planar indole system—resulting in higher water solubility and lower lipid solubility, which can be decisive for both pharmacokinetic profiles and formulation compatibility [4]. The hydrochloride salt form further enhances aqueous solubility over the free base, improving handling in aqueous reaction media and biological assay systems .

Quantitative Differentiation Evidence for Indolin-6-ol Hydrochloride Versus Closest Analogs


Essential Intermediate for Ring-Constrained Rhodamine Laser Dyes: 6-Hydroxy Position Requirement

U.S. Patent 5,256,799 explicitly claims 6-hydroxyindolines as the essential intermediate for synthesizing ring-constrained indoline-based rhodamine class laser dyes. The patent teaches that attempts to use the known method for 4-hydroxyindoline synthesis (high temperature, 220°C phosphoric acid) for the 6-isomer led to complex tarry mixtures from which 6-hydroxyindoline could not be isolated; a modified lower-temperature method (160°C) was required to achieve good yields [1]. This demonstrates that the 6-position isomer has distinct synthetic accessibility requirements and cannot be replaced by the 4-hydroxy isomer. The resulting dyes exhibit absorption and emission spectra specifically suited for dye laser applications—a functional property that depends critically on the 6-hydroxy substitution pattern and the saturated indoline ring constraint [1].

Laser Dyes Rhodamine Fluorophores 6-Hydroxyindoline Synthesis

Core Scaffold for Potent RORγ Agonists: SAR Data Demonstrating 6-Oxyindoline Pharmacophore

In the N-arylsulfonyl indoline RORγ agonist series, indolin-6-ol serves as the synthetic precursor for the optimized pharmacophore. The lead compound 17 (derived from indolin-6-ol via Mitsunobu etherification) showed an IC50 of 0.12 ± 0.01 μM in the SPA binding assay and an EC50 of 0.26 ± 0.04 μM in the GAL4 cell-based assay with a +3.8-fold maximum activation over DMSO [1]. SAR exploration of the indoline core (Table 4) revealed that modifications to the indoline ring—such as adding a methyl at C-2 (compound 61, EC50 = 0.11 μM, +4.8-fold) or C-3 (compound 57, EC50 = 1.8 μM, +4.1-fold)—modulated potency substantially [1]. The 6-hydroxy position was essential for installing the ether-linked biaryl groups that conferred potent agonism; reversal of the ether linkage (compound 43) led to complete loss of transcriptional activity [1]. While these data come from derivatives rather than the parent compound itself, they establish indolin-6-ol as the requisite starting material for this chemotype.

RORγ Agonist Immuno-Oncology Structure-Activity Relationship

Acidic pH Hair Dye Coupler: Enabling Intense, Lightfast Colorations Not Achievable with Conventional Couplers at Low pH

U.S. Patent 5,620,484 claims that compositions containing 6-hydroxyindoline or its acid addition salts as a coupler, combined with an oxidation base and an oxidizing agent at pH < 7, produce colorations that are more intense than those obtained with the same compositions used at basic pH [1]. The patent further specifies that these acidic-pH colorations exhibit low selectivity and excellent resistance to light, inclement weather, washing, permanent waving, perspiration, and friction [1]. The effective coupler concentration range is 0.0005–5% by weight, preferably 0.005–3% [1]. In a separate comparative hair dye patent (U.S. 4,013,404), 5-hydroxyindoline hydrochloride was shown to dye albino hair a light brownish yellow, whereas the 6-hydroxyindoline-based acidic compositions are claimed to deliver more powerful, durable colorations [2]. This positional isomer differentiation is a key procurement consideration for cosmetic formulation chemists.

Oxidation Hair Dye Keratin Fiber Coupler Acidic pH Formulation

Synthesis Route: Reproducible 60% Yield from 6-Hydroxyindole via NaBH3CN Reduction

A specific synthetic protocol for 6-hydroxyindoline (the free base) using sodium cyanoborohydride reduction of 6-hydroxyindole in acetic acid has been reported, yielding 0.61 g (60% yield) of product as a brown solid after chromatographic purification . This protocol uses 6-hydroxyindole (1.0 g, 7.51 mmol) and NaBH3CN (1.4 g, 22.60 mmol) in acetic acid (20 mL) at 0°C to room temperature under nitrogen for 3 hours . The product was confirmed by 1H NMR (400 MHz, DMSO-d6) and 13C NMR (101 MHz, DMSO-d6) . For procurement decisions, the hydrochloride salt (CAS 19727-91-4) is typically prepared by treating the free base with HCl in diethyl ether or isopropanol, offering enhanced storage stability and solubility for aqueous applications .

Organic Synthesis Indoline Reduction Building Block Preparation

Hydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base (Class-Level Inference)

As a class-level property, indoline hydrochloride salts are typically more soluble in water compared to their free base forms, enhancing their utility in aqueous reaction media and biological assays . For example, 5-methyl-6-(trifluoromethyl)indoline hydrochloride is explicitly documented to have this solubility advantage over its free base . The free base indoline has limited aqueous solubility (5 g/L at 20°C), whereas hydrochloride salt formation generally improves aqueous dissolution . Indoline hydrochloride salts remain stable under normal storage conditions when protected from moisture . Commercial suppliers specify a minimum purity of 95% for indolin-6-ol hydrochloride, with storage recommendations of long-term cool, dry conditions .

Salt Form Selection Aqueous Solubility Formulation Science

Procurement-Driven Application Scenarios Where Indolin-6-ol Hydrochloride Provides Verifiable Advantage


Synthesis of Ring-Constrained Rhodamine Laser Dyes

Research groups developing novel fluorescent dyes for dye laser applications should prioritize indolin-6-ol hydrochloride as the key intermediate. U.S. Patent 5,256,799 [1] demonstrates that 6-hydroxyindoline is uniquely suited for constructing ring-constrained indoline-based rhodamine dyes with tailored absorption and emission spectra. The 4-hydroxy isomer is not a viable substitute, as the synthetic conditions for 4-hydroxyindoline (220°C phosphoric acid) degrade the 6-isomer to intractable tarry mixtures [1]. The hydrochloride salt form facilitates direct use in condensation reactions with phthalic anhydride derivatives and subsequent esterification steps.

Medicinal Chemistry: RORγ Agonist Lead Optimization for Cancer Immunotherapy

For drug discovery programs targeting RORγ agonism in immuno-oncology, indolin-6-ol serves as the validated core scaffold. The N-arylsulfonyl indoline series reported by Doebelin et al. [2] achieved IC50 values as low as 0.078 μM and EC50 values as low as 0.09 μM with up to +6.2-fold activation over DMSO [2]. The 6-hydroxy group is essential for installing the ether-linked biaryl pharmacophore; reversal of the ether linkage completely abolishes transcriptional activity [2]. Procuring the pre-formed hydrochloride salt eliminates the need for in-house salt preparation and ensures batch-to-batch consistency for SAR studies.

Cosmetic Formulation: Acidic pH Oxidation Hair Dye Systems

Cosmetic chemists developing less-damaging, acidic-pH permanent hair colorants should specify 6-hydroxyindoline hydrochloride as the coupler component. Per U.S. Patent 5,620,484 [3], formulations containing 0.005–3% by weight 6-hydroxyindoline HCl at pH 3–6.9 produce colorations that are more intense than those at basic pH, with excellent resistance to light, washing, and perspiration [3]. The hydrochloride salt ensures ready dissolution in the aqueous dye base without the need for additional solubilizing agents. The 5-hydroxy isomer produces a weaker light brownish yellow shade and lacks the acidic-pH intensity advantage [4].

Chemical Biology Tool: Protein Detection Reagent via Acidic Dye Staining

Indolin-6-ol (free base) has documented utility as a reagent for detecting quaternary ammonium compounds, identifying amines, and staining proteins in human keratin when used with an acidic dye . For laboratories conducting histochemical or analytical protein detection, the hydrochloride salt provides convenient solubility for preparing staining solutions without additional acidification. This application leverages the compound's indole-derived chromogenic properties and the 6-hydroxy group's reactivity, which are not replicated by other hydroxyindoline positional isomers.

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